1,2-Dihydro-beclomethasone dipropionate

Descripción general

Descripción

1,2-Dihydro-beclomethasone dipropionate is a synthetic corticosteroid derived from beclomethasone. It is primarily used for its anti-inflammatory and immunosuppressive properties. This compound is commonly employed in the treatment of various inflammatory conditions, including asthma, allergic rhinitis, and certain skin disorders .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-beclomethasone dipropionate involves multiple steps, starting from beclomethasone. The process typically includes the esterification of beclomethasone with propionic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified through crystallization and filtration techniques to obtain the desired compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

1,2-Dihydro-beclomethasone dipropionate undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties .

Aplicaciones Científicas De Investigación

Clinical Applications

- Asthma Management :

- Allergic Rhinitis :

- Dermatological Conditions :

Research Applications

-

Analytical Chemistry :

- This compound serves as a reference standard in analytical methods for drug formulation and quality control.

-

Pharmacological Studies :

- It is employed in research investigating corticosteroid mechanisms of action at cellular levels, contributing to a better understanding of their therapeutic effects.

-

Pharmaceutical Development :

- The compound is integral to developing inhalers and other delivery systems aimed at optimizing therapeutic efficacy while minimizing systemic side effects.

Table 1: Comparative Efficacy of this compound in Asthma Treatment

| Treatment Group | Exacerbation Rate (%) | Treatment Failure Rate (%) | Linear Growth (cm) |

|---|---|---|---|

| Placebo | 49 | 23 | N/A |

| Daily Beclomethasone | 28 | 5.6 | -1.1 |

| Combined Treatment | 31 | 2.8 | -1.1 |

| Rescue Beclomethasone | 35 | 8.5 | N/A |

Table 2: Applications in Inflammatory Conditions

| Condition | Formulation Type | Administration Route |

|---|---|---|

| Asthma | Inhaler | Inhalation |

| Allergic Rhinitis | Nasal Spray | Intranasal |

| Dermatoses | Topical Cream | Cutaneous |

Case Study 1: Pediatric Asthma Management

A clinical trial involving children aged 5-18 years assessed the effectiveness of inhaled corticosteroids as rescue treatments for mild persistent asthma. The study showed that using beclomethasone dipropionate significantly lowered exacerbation rates compared to placebo and highlighted its role in reducing reliance on albuterol alone for symptom relief .

Case Study 2: Efficacy in Allergic Rhinitis

Research demonstrated that patients using nasal formulations containing beclomethasone dipropionate experienced marked improvements in nasal airflow and reduction in symptoms compared to those receiving placebo treatments. This underscores its efficacy as a first-line treatment for allergic rhinitis.

Mecanismo De Acción

1,2-Dihydro-beclomethasone dipropionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the formation of a steroid-receptor complex, which translocates to the nucleus and modulates the transcription of specific genes. The result is the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins, leading to reduced inflammation and immune response .

Comparación Con Compuestos Similares

Similar Compounds

Beclomethasone dipropionate: The parent compound from which 1,2-Dihydro-beclomethasone dipropionate is derived.

Dexamethasone: Another corticosteroid with similar anti-inflammatory properties.

Prednisolone: A corticosteroid used in the treatment of various inflammatory and autoimmune conditions

Uniqueness

This compound is unique due to its specific structural modifications, which enhance its stability and reduce its systemic side effects compared to other corticosteroids. Its targeted action and reduced side effect profile make it a preferred choice in certain clinical settings .

Actividad Biológica

1,2-Dihydro-beclomethasone dipropionate (BDP) is a synthetic corticosteroid that exhibits significant anti-inflammatory properties. It is primarily used in the treatment of chronic inflammatory conditions such as asthma and allergic rhinitis. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.

Beclomethasone dipropionate acts by binding to glucocorticoid receptors, leading to the suppression of inflammatory mediators. Upon administration, BDP is rapidly converted into its active form, beclomethasone-17-monopropionate (17-BMP), which exerts potent anti-inflammatory effects by inhibiting the actions of various inflammatory cells including mast cells, eosinophils, basophils, lymphocytes, macrophages, and neutrophils .

Pharmacokinetics

- Absorption : BDP undergoes extensive presystemic conversion in the lungs to form 17-BMP. Approximately 95% of BDP administered via inhalation is converted to its active metabolite .

- Bioavailability : The total bioavailability of 17-BMP following oral and intranasal administration has been reported at around 41% and 44%, respectively .

- Volume of Distribution : The steady-state volume of distribution for BDP is approximately 20 L, while for 17-BMP it is significantly higher at 424 L .

- Protein Binding : The protein binding for 17-BMP ranges from 94% to 96% over a concentration range of 1000 to 5000 pg/mL .

Clinical Efficacy

Numerous studies have evaluated the clinical efficacy of BDP in managing asthma and other inflammatory disorders. Below are key findings from clinical trials:

Safety Profile

The safety profile of BDP has been extensively studied. While it is generally well-tolerated, potential side effects include:

- Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression : Chronic use can lead to HPA axis suppression, particularly at high doses .

- Growth Impairment : Some studies report a decrease in linear growth in pediatric patients using high-dose inhaled corticosteroids .

- Increased Risk of Infections : Due to immune suppression, there is an increased risk for opportunistic infections such as oral candidiasis .

Case Studies

Several case studies have highlighted the effectiveness and safety of BDP in specific populations:

- A case study involving children with poorly controlled asthma demonstrated that transitioning from albuterol-only therapy to a regimen including BDP significantly reduced exacerbation rates and improved overall asthma control .

- In adults with moderate asthma, long-term treatment with BDP resulted in sustained improvements in lung function without significant adverse effects on quality of life or growth metrics .

Propiedades

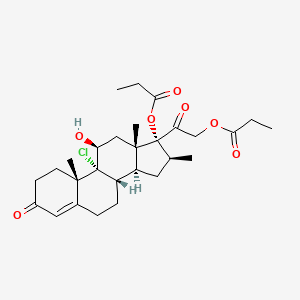

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39ClO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h13,16,19-21,31H,6-12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQYWVYNTDYWTI-XYWKZLDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)Cl)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)Cl)O)C)C)OC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30728245 | |

| Record name | (11beta,16beta)-9-Chloro-11-hydroxy-16-methyl-3,20-dioxopregn-4-ene-17,21-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114371-33-4 | |

| Record name | 1,2-Dihydro-beclomethasone dipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114371334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11beta,16beta)-9-Chloro-11-hydroxy-16-methyl-3,20-dioxopregn-4-ene-17,21-diyl dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30728245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIHYDRO-BECLOMETHASONE DIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L7Y3NF708 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.